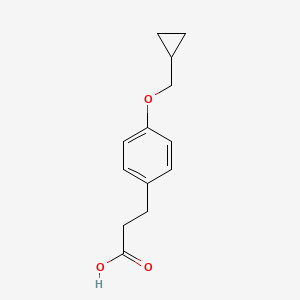
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid
Descripción general
Descripción
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid is an organic compound with a molecular formula of C13H16O3 This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Cyclopropylmethoxy)benzene, which is obtained by reacting cyclopropylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate.
Formation of Intermediate: The intermediate 4-(Cyclopropylmethoxy)benzene is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but contains a chlorine atom instead of a cyclopropylmethoxy group.
3-Hydroxyphenylphosphinyl-propanoic acid: Contains a hydroxy group and a phosphinyl group instead of a cyclopropylmethoxy group.
3-[4-[[4-(aminomethyl)cyclohexyl]-oxomethoxy]phenyl]propanoic acid: Contains an aminomethylcyclohexyl group instead of a cyclopropylmethoxy group.
Uniqueness
The uniqueness of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid lies in its cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-[4-(cyclopropylmethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)8-5-10-3-6-12(7-4-10)16-9-11-1-2-11/h3-4,6-7,11H,1-2,5,8-9H2,(H,14,15) |
Clave InChI |
PIGOSVBIKWKLOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=C(C=C2)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














